Parp1-IN-11

Description

Properties

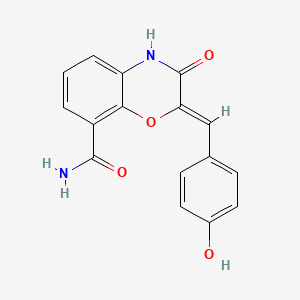

Molecular Formula |

C16H12N2O4 |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

(2Z)-2-[(4-hydroxyphenyl)methylidene]-3-oxo-4H-1,4-benzoxazine-8-carboxamide |

InChI |

InChI=1S/C16H12N2O4/c17-15(20)11-2-1-3-12-14(11)22-13(16(21)18-12)8-9-4-6-10(19)7-5-9/h1-8,19H,(H2,17,20)(H,18,21)/b13-8- |

InChI Key |

JGBVVZIJHAUTTK-JYRVWZFOSA-N |

Isomeric SMILES |

C1=CC(=C2C(=C1)NC(=O)/C(=C/C3=CC=C(C=C3)O)/O2)C(=O)N |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)C(=CC3=CC=C(C=C3)O)O2)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Parp1-IN-11 mechanism of action in DNA repair

An In-Depth Technical Guide to the Mechanism of Action of Parp1-IN-11 in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, playing a central role in the coordination of multiple DNA repair pathways. Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair mechanisms. This compound is a potent inhibitor of PARP1, demonstrating significant enzymatic inhibition and impacting various DNA repair processes. This technical guide delineates the mechanism of action of this compound by first elucidating the multifaceted roles of PARP1 in DNA repair and then detailing the consequences of its inhibition by this small molecule. The guide includes quantitative data on inhibitor potency, detailed descriptions of relevant experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Introduction to PARP1 and its Role in DNA Repair

PARP1 is a nuclear enzyme that acts as a primary sensor for DNA damage, particularly single-strand breaks (SSBs) and double-strand breaks (DSBs).[1][2] Upon detecting a DNA lesion, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[3][4] This PARylation event serves as a scaffold to recruit a multitude of DNA repair factors to the site of damage, facilitating the repair process.[3][4] PARP1 is involved in several key DNA repair pathways, including:

-

Base Excision Repair (BER): PARP1 plays a crucial role in the repair of damaged DNA bases and SSBs.[5][6] It facilitates the recruitment of the XRCC1 scaffold protein, which in turn assembles other BER factors like DNA polymerase β and DNA ligase III.[5]

-

Homologous Recombination (HR): PARP1 contributes to the repair of DSBs through the high-fidelity HR pathway.[5] It is involved in the recruitment of key HR proteins such as MRE11 and ATM to the damage site.[3][5]

-

Non-Homologous End Joining (NHEJ): PARP1 also has a role in NHEJ, another major pathway for DSB repair. It can influence both classical and alternative NHEJ pathways.[5][7]

-

Replication Fork Stabilization: PARP1 is recruited to stalled replication forks, where it helps to stabilize and prevent their collapse, thereby maintaining genomic integrity during DNA replication.[5][6]

This compound: A Potent PARP1 Inhibitor

This compound is a small molecule inhibitor that potently targets the catalytic activity of PARP1. Its primary mechanism of action is to bind to the NAD+ binding pocket of the PARP1 enzyme, preventing the synthesis of PAR. This inhibition has profound consequences on the DNA damage response.

Quantitative Data on this compound Potency

The following table summarizes the available quantitative data for this compound and provides a comparative context with other well-characterized PARP inhibitors.

| Inhibitor | Target(s) | IC50 (µM) | Ki (nM) | Reference(s) |

| This compound | PARP1 , PARP2, PARP3, TNKS1, TNKS2 | 0.082 (for PARP1) | Not Reported | [8] |

| Olaparib | PARP1, PARP2 | 0.005 | Not Reported | [9] |

| Rucaparib | PARP1, PARP2 | 0.007 | Not Reported | [9] |

| Talazoparib | PARP1, PARP2 | 0.001 | Not Reported | [9] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki: The inhibition constant, an indication of how tightly an inhibitor binds to an enzyme.

Mechanism of Action of this compound in DNA Repair Pathways

By inhibiting PARP1, this compound disrupts the normal functioning of multiple DNA repair pathways. The consequences of this inhibition are pathway-specific.

Impact on Base Excision Repair (BER)

Inhibition of PARP1 by this compound stalls the BER pathway. Without PARylation, the recruitment of XRCC1 and other downstream BER factors is impaired.[5] This leads to the accumulation of unrepaired SSBs. When these unrepaired SSBs are encountered by the replication machinery, they can be converted into more cytotoxic DSBs.[10]

Caption: Inhibition of Base Excision Repair by this compound.

Impact on Homologous Recombination (HR)

While PARP1 promotes HR by recruiting key factors, its inhibition by this compound can lead to a phenomenon known as "synthetic lethality" in cancer cells that are already deficient in HR, such as those with BRCA1/2 mutations.[11][12] In these cells, the accumulation of DSBs due to stalled BER, coupled with the inability to repair these breaks via HR, leads to catastrophic genomic instability and cell death.[11] In HR-proficient cells, the inhibition of PARP1 may lead to an increased reliance on this pathway for the repair of DSBs arising from replication fork collapse.[10]

Caption: Synthetic Lethality in HR-Deficient Cells with this compound.

Impact on Non-Homologous End Joining (NHEJ)

The role of PARP1 in NHEJ is complex. Some studies suggest that PARP1 can compete with the Ku70/Ku80 complex for binding to DNA ends, thereby regulating classical NHEJ.[13] Inhibition of PARP1 by this compound may therefore alter the balance between different DSB repair pathways, potentially leading to an increased reliance on the more error-prone NHEJ, which can contribute to genomic instability.[7][13]

Experimental Protocols for Studying this compound's Mechanism of Action

The following are key experimental protocols used to elucidate the mechanism of action of PARP inhibitors like this compound.

PARP1 Enzymatic Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of PARP1 enzymatic activity.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing recombinant human PARP1, a histone substrate, NAD+, and nicked DNA as an activator.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C to allow for PARylation to occur.

-

Detection: The amount of PAR produced is quantified. This can be done using various methods, such as ELISA with an anti-PAR antibody or by measuring the incorporation of biotinylated NAD+.

-

Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.

Cellular PARP Inhibition Assay

Objective: To assess the ability of this compound to inhibit PARP activity within intact cells.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of this compound.

-

Induction of DNA Damage: Cells are then treated with a DNA damaging agent (e.g., hydrogen peroxide or an alkylating agent) to stimulate PARP1 activity.

-

Immunofluorescence or Western Blotting: The levels of PAR in the cells are assessed by immunofluorescence staining or Western blotting using an anti-PAR antibody.

-

Quantification: The intensity of the PAR signal is quantified and compared between treated and untreated cells to determine the extent of cellular PARP inhibition.

γH2AX Foci Formation Assay (Marker of DSBs)

Objective: To measure the induction of DSBs following treatment with this compound.

Methodology:

-

Cell Treatment: Cells are treated with this compound, either alone or in combination with a DNA damaging agent.

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with an antibody specific for phosphorylated H2AX (γH2AX), a marker for DSBs.[14][15][16]

-

Microscopy and Analysis: The number of γH2AX foci per nucleus is visualized and quantified using fluorescence microscopy. An increase in γH2AX foci indicates an increase in DSBs.

Caption: Key experimental assays for characterizing this compound.

Conclusion

This compound is a potent inhibitor of PARP1 that exerts its effects by disrupting multiple DNA repair pathways. Its primary mechanism involves the inhibition of PAR synthesis, leading to the accumulation of SSBs, which can be converted to lethal DSBs, particularly in the context of HR-deficient cancer cells. The in-depth understanding of its mechanism of action, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design of clinical trials and the development of novel therapeutic strategies targeting the DNA damage response. The continued investigation into the nuanced roles of PARP1 and the effects of its inhibitors will undoubtedly pave the way for more effective and personalized cancer treatments.

References

- 1. PARP1 - Wikipedia [en.wikipedia.org]

- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hyperactivation of PARP Triggers Nonhomologous End-Joining in Repair-Deficient Mouse Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. The Emerging Role of Homologous Recombination Repair and PARP Inhibitors in Genitourinary Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. pnas.org [pnas.org]

- 14. ADP‐ribosylation of histone variant H2AX promotes base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. embopress.org [embopress.org]

- 16. researchgate.net [researchgate.net]

Parp1-IN-11: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and chemical synthesis of Parp1-IN-11, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). This document details the scientific journey from initial screening to the identification of this promising compound, including the experimental methodologies and quantitative data that underpin its development.

Discovery of this compound: A Structure-Guided Approach

This compound, chemically identified as (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide, was discovered through a strategic, structure-based drug design campaign. The discovery process began with a high-throughput virtual screening of the Maybridge small molecule library. This initial computational screen was guided by a pharmacophore model developed from the crystal structure of PARP1 in complex with a benzimidazole-4-carboxamide inhibitor.

This virtual screening identified eleven initial hit compounds, which were then subjected to a recombinant PARP1 enzyme assay for in vitro validation.[3] Among these, three compounds demonstrated notable inhibitory activity. Further optimization efforts, including analogue synthesis and scaffold hopping, led to the identification of this compound (referred to as compound 49 in the primary literature) as the most potent inhibitor in the series.[3]

Experimental Workflow for Discovery

The discovery of this compound followed a systematic workflow, beginning with computational methods and progressing to in vitro validation.

Quantitative Data Summary

The inhibitory activity of this compound and its precursors was quantified using in vitro enzymatic assays. The following table summarizes the key quantitative data for this compound and the initial lead compounds.

| Compound | Chemical Name | PARP1 IC50 (µM) |

| This compound (49) | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide | 0.082 |

| Compound 3 | - | 12 |

| Compound 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 |

| Compound 10 | - | 0.88 |

Data sourced from Shao et al., Bioorganic Chemistry, 2020.[3]

This compound demonstrates potent inhibition of PARP1 with an IC50 value of 0.082 µM.[4] Further characterization revealed that this compound also exhibits complete inhibition of PARP2 and substantial inhibition of TNKS1 and TNKS2.[4]

Signaling Pathway of PARP1 Inhibition

PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). Inhibition of PARP1 leads to the accumulation of unrepaired SSBs. When a replication fork encounters an unrepaired SSB, it can collapse, leading to the formation of a more cytotoxic double-strand break (DSB). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.

Chemical Synthesis Pathway of this compound

The synthesis of this compound involves a multi-step process. A detailed, step-by-step protocol for the synthesis of a key intermediate and the final product is provided below.

Synthesis of Intermediate Compound 36

Compound 36 was prepared from compound 34 and commercially available ethyl 2-bromo-2-phenylacetate. The reaction was carried out in a similar manner as for a related compound, 35. Purification by column chromatography using an ethyl acetate:hexane mixture as the eluent yielded compound 36.[2]

Synthesis of this compound (Compound 49)

The synthesis of the final compound, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide (49), is achieved through a scaffold hopping strategy from the initial lead compound 4.[3] While the full detailed synthesis is available in the source publication, the general approach involves the construction of the 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide core followed by a Knoevenagel condensation with 4-hydroxybenzaldehyde to introduce the hydroxybenzylidene moiety.

Experimental Protocols

In Vitro PARP1 Enzyme Inhibition Assay

The inhibitory activity of this compound against PARP1 was determined using the BPS PARP1 Chemiluminescent Activity Assay Kit (BPS Bioscience, Catalog #80551).[3]

Protocol:

-

Initial Screening: All synthesized compounds were initially assayed in triplicate at a single concentration of 10 µM.[3]

-

Classification of Inhibition:

-

Compounds with <40% inhibition at 10 µM were considered to have an IC50 >10 µM.

-

Compounds showing 40–60% inhibition at 10 µM were considered to have an IC50 of ~10 µM.

-

Compounds exhibiting >60% inhibition at 10 µM were selected for further evaluation to determine their precise IC50 values.[3]

-

-

IC50 Determination: For compounds showing significant inhibition, dose-response curves were generated to calculate the IC50 value.

-

Internal Standard: 3-Aminobenzamide, provided in the assay kit, was used as an internal standard and consistently showed 60–80% inhibition at 50 µM.[3]

-

Further Screening: For more potent compounds, subsequent screenings were performed at a lower concentration of 2.5 µM to refine the IC50 values.[3]

In Vivo Studies

Currently, there is no publicly available information detailing specific in vivo studies conducted with this compound. However, the general approach for evaluating PARP inhibitors in vivo often involves xenograft models in immunocompromised mice. These studies typically assess the anti-tumor efficacy of the compound as a monotherapy or in combination with DNA-damaging agents.

Conclusion

This compound is a potent PARP1 inhibitor discovered through a combination of virtual screening and synthetic chemistry optimization. Its discovery highlights the effectiveness of a structure-guided approach in identifying novel and potent enzyme inhibitors. The detailed synthesis and assay protocols provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery who are interested in the development of next-generation PARP inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising compound.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Role of Parp1-IN-11 in Synthetic Lethality: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Parp1-IN-11, a potent PARP1 inhibitor, in the context of synthetic lethality. Given the limited publicly available data for this compound, this guide leverages the extensive research on the well-characterized PARP inhibitor, Olaparib, as a representative example to illustrate the core concepts, experimental methodologies, and signaling pathways central to PARP1 inhibition in cancer therapy.

Introduction to PARP1 and Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. These SSBs are converted into toxic double-strand breaks (DSBs) during DNA replication, which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death. This concept, where the loss of two genes or pathways is lethal but the loss of either one alone is not, is known as synthetic lethality. PARP inhibitors exploit this vulnerability to selectively kill cancer cells while sparing normal cells with functional HR pathways.[1][2][3]

This compound: A Potent PARP1 Inhibitor

This compound (also referred to as compound 49 in its original publication) is a potent inhibitor of PARP1.[4][5][6] Its discovery stemmed from a structure- and pharmacophore-based virtual screening approach, followed by chemical synthesis and enzymatic evaluation.[4]

Quantitative Data

The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) against the PARP1 enzyme.

| Compound | Target | IC50 (µM) | Reference |

| This compound | PARP1 | 0.082 | [4][5][6] |

Due to the limited availability of further quantitative data for this compound across different cell lines and assays, the following sections will utilize data from the well-characterized PARP inhibitor, Olaparib, to illustrate the expected biological effects and experimental evaluation of a selective PARP1 inhibitor.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of PARP1 inhibitors like this compound and Olaparib.

PARP1 Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PARP1.

Principle: The assay quantifies the incorporation of biotinylated NAD+ onto histone proteins by PARP1. The resulting biotinylated histones are then detected using a streptavidin-conjugated reporter.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone proteins (e.g., H1)

-

Biotinylated NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

96-well plates

Procedure:

-

Coat a 96-well plate with histone proteins overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the PARP1 enzyme to each well.

-

Add the test compound (e.g., this compound or Olaparib) at various concentrations.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate for 1 hour at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes.

-

Wash the plate.

-

Add HRP substrate and measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 value from the dose-response curve.

Cell Viability Assay

This assay determines the effect of the PARP1 inhibitor on the proliferation and survival of cancer cells.

Principle: The MTS assay measures the metabolic activity of viable cells. The MTS tetrazolium compound is reduced by metabolically active cells to a colored formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., BRCA1/2-mutant and wild-type)

-

Cell culture medium and supplements

-

MTS reagent

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the PARP1 inhibitor at a range of concentrations.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Cellular PARylation Assay (Western Blot)

This assay assesses the ability of the PARP1 inhibitor to block the formation of poly(ADP-ribose) (PAR) chains in cells.

Principle: Western blotting is used to detect the levels of PAR polymers in cell lysates after treatment with a DNA-damaging agent and the PARP1 inhibitor.

Materials:

-

Cancer cell lines

-

DNA-damaging agent (e.g., H2O2 or MMS)

-

PARP1 inhibitor

-

Lysis buffer

-

Primary antibody against PAR

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the PARP1 inhibitor for a specified time.

-

Induce DNA damage by adding a DNA-damaging agent for a short period.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary anti-PAR antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

DNA Damage Response Assay (γH2AX Foci Formation)

This assay visualizes and quantifies the accumulation of DNA double-strand breaks in response to PARP1 inhibition.

Principle: Immunofluorescence is used to detect the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.

Materials:

-

Cancer cell lines

-

PARP1 inhibitor

-

Fixation and permeabilization buffers

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Grow cells on coverslips and treat them with the PARP1 inhibitor.

-

Fix and permeabilize the cells.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to PARP1 inhibition and synthetic lethality.

Conclusion

This compound is a potent inhibitor of PARP1 with demonstrated enzymatic activity. The principle of synthetic lethality provides a strong rationale for its potential as an anticancer agent, particularly in tumors with deficiencies in the homologous recombination DNA repair pathway. While specific cellular and in vivo data for this compound are not extensively available in the public domain, the experimental protocols and mechanistic insights derived from the study of well-characterized PARP inhibitors like Olaparib provide a clear roadmap for its further preclinical and clinical development. The methodologies and conceptual frameworks presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance the field of targeted cancer therapy through PARP1 inhibition.

References

- 1. PARP1 REPRESSES PAP AND INHIBITS POLYADENYLATION DURING HEAT SHOCK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Parp1-IN-11 as a chemical probe for PARP1 function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Parp1-IN-11, a potent chemical probe for Poly(ADP-ribose) polymerase 1 (PARP1). This document details its biochemical and cellular activity, selectivity profile, and the experimental protocols necessary for its characterization, serving as a vital resource for researchers investigating PARP1 function and developing novel therapeutics.

Introduction to this compound

This compound is a small molecule inhibitor of PARP1, an enzyme central to the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. PARP1's role in maintaining genomic integrity has made it a significant target in oncology. Chemical probes like this compound are crucial tools for elucidating the multifaceted functions of PARP1 in both normal physiology and disease states.

Biochemical and Cellular Activity of this compound

This compound demonstrates potent inhibition of PARP1's enzymatic activity. The following tables summarize the currently available quantitative data on its biochemical and cellular performance.

Table 1: Biochemical Activity of this compound

| Target | IC50 (µM) | Notes |

| PARP1 | 0.082 | Potent inhibition of the primary target. |

Table 2: Selectivity Profile of this compound

| Target | Inhibition Level | Notes |

| PARP2 | Complete Inhibition | Indicates significant off-target activity against PARP2. |

| PARP3 | Substantial Inhibition | Suggests potential for polypharmacology. |

| TNKS1 | Substantial Inhibition | Inhibition of Tankyrase 1. |

| TNKS2 | Substantial Inhibition | Inhibition of Tankyrase 2. |

Further quantitative analysis (IC50/Ki values) is recommended for a more precise determination of the selectivity profile.

Table 3: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | Value | Notes |

| Data Not Available | - | - | - | Cellular potency has not been publicly reported. Researchers are encouraged to determine cell-based activity (e.g., EC50 for PAR inhibition or GI50 in relevant cancer cell lines). |

Signaling Pathways Involving PARP1

PARP1 is a key player in the intricate network of DNA damage repair. Upon detecting a single-strand break, PARP1 binds to the damaged site and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process known as PARylation. This PARylation event serves as a scaffold to recruit other DNA repair proteins.

Experimental Protocols

Detailed methodologies for characterizing this compound are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and equipment.

In Vitro PARP1 Enzymatic Activity Assay (NAD+ Depletion Assay)

This assay measures the enzymatic activity of PARP1 by quantifying the depletion of its substrate, NAD+.

Experimental Workflow:

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., calf thymus DNA treated with DNase I)

-

This compound

-

NAD+

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

NAD+ detection kit (e.g., fluorescent-based)

-

384-well assay plates (black, flat-bottom)

-

Multichannel pipettes

-

Plate reader with fluorescence capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in PARP assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Reaction Setup:

-

Add 5 µL of the compound dilutions to the wells of the 384-well plate.

-

Prepare a master mix containing PARP1 enzyme and activated DNA in PARP assay buffer.

-

Add 10 µL of the master mix to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

-

Enzymatic Reaction:

-

Prepare a solution of NAD+ in PARP assay buffer.

-

Add 5 µL of the NAD+ solution to each well to initiate the reaction. The final concentration of NAD+ should be at or near its Km for PARP1.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Detection:

-

Stop the reaction and detect the remaining NAD+ according to the manufacturer's instructions of the chosen NAD+ detection kit. This typically involves adding a developing reagent.

-

Incubate as required by the kit (e.g., 15 minutes at room temperature).

-

-

Data Analysis:

-

Measure the fluorescence signal using a plate reader.

-

Calculate the percentage of PARP1 inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

Cellular PARP1 Inhibition Assay (Western Blot for PAR levels)

This assay assesses the ability of this compound to inhibit PARP1 activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR) following DNA damage.

Experimental Workflow:

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

DNA damaging agent (e.g., hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS))

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PAR and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for western blots

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

-

-

Induction of DNA Damage:

-

Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Collect the cell lysates and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for PAR and the loading control.

-

Normalize the PAR signal to the loading control.

-

Calculate the percentage of PAR inhibition for each concentration of this compound relative to the DNA damage control without inhibitor.

-

Determine the EC50 value from the dose-response curve.

-

Pharmacokinetics

As of the latest available information, no pharmacokinetic data for this compound has been publicly disclosed. Researchers planning in vivo studies are advised to conduct their own pharmacokinetic profiling to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion

This compound is a valuable chemical probe for the investigation of PARP1 biology. Its potent inhibitory activity makes it a useful tool for in vitro and cellular studies aimed at understanding the roles of PARP1 in DNA repair, chromatin modification, and other cellular processes. However, its noted off-target effects on other PARP family members necessitate careful interpretation of experimental results. Further characterization of its cellular and in vivo properties will be essential to fully establish its utility as a selective and reliable chemical probe. This guide provides the foundational information and methodologies required for researchers to effectively utilize and characterize this compound in their scientific endeavors.

A Technical Guide to the Role of PARP1 Inhibition by Parp1-IN-11 in Chromatin Remodeling and Transcriptional Regulation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that plays a multifaceted role in cellular processes, most notably DNA repair, chromatin remodeling, and the regulation of gene expression.[1] Its ability to modulate chromatin structure and interact with the transcriptional machinery makes it a compelling target for therapeutic intervention in various diseases, including cancer.[2] This technical guide provides an in-depth overview of the functions of PARP1 in chromatin and transcription, and explores the mechanistic implications of its inhibition by the potent small molecule, Parp1-IN-11. We detail the molecular actions of PARP1, summarize the known quantitative data for this compound, provide standardized experimental protocols for investigating its effects, and present visual workflows and pathways to elucidate these complex interactions.

The Core Functions of PARP1 in Chromatin and Transcription

PARP1 is a key sensor of DNA damage and a modulator of chromatin architecture.[3][4] Its functions are central to maintaining genomic integrity and controlling gene expression through several mechanisms:

-

Chromatin Remodeling: Upon binding to DNA breaks or specific chromatin structures, PARP1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and acceptor proteins, including histones.[3][5] This process, known as PARylation, introduces a strong negative charge, leading to electrostatic repulsion that decompacts chromatin, making DNA more accessible for repair and transcription machinery.[3][6] PARP1 can regulate the activity of histone- and chromatin-modifying enzymes. For instance, it can inhibit the histone demethylase KDM5B, leading to increased H3K4me3 at gene promoters, which promotes an open chromatin state and enhances gene expression.[7][8]

-

Transcriptional Regulation: PARP1 influences transcription through multiple avenues. It can act as a transcriptional co-regulator, promoting the recruitment of transcription factors or the release of repressors.[7] It directly binds to the promoters of certain genes to either activate or repress their expression.[6] Furthermore, by PARylating transcription factors, PARP1 can modulate their activity and ability to bind DNA.[9] Studies have shown that PARP1 is often associated with active histone modifications and binds to the regulatory regions of highly transcribed genes.[10]

This compound: A Potent PARP1 Inhibitor

This compound is a small molecule inhibitor designed to target the catalytic activity of PARP1. By occupying the NAD+ binding pocket of the enzyme, PARP inhibitors prevent the synthesis of PAR, thereby blocking the downstream functions of PARP1.[11] This inhibition not only impacts DNA repair but is also expected to have significant consequences for chromatin structure and gene expression programs regulated by PARP1 activity.

Quantitative Data for this compound

The primary quantitative measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50). The available data for this compound demonstrates its high potency against PARP1.

| Compound | Target | IC50 (µM) | Other Targets Inhibited | Reference |

| This compound | PARP1 | 0.082 | PARP2 (complete inhibition), PARP3, TNKS1, TNKS2 (substantial inhibition) | [12] |

Signaling Pathways and Logical Relationships

The inhibition of PARP1 by this compound initiates a cascade of effects that alter chromatin dynamics and transcriptional output.

Caption: Mechanism of PARP1 and its inhibition by this compound.

Experimental Protocols for Studying this compound Effects

To rigorously assess the impact of this compound on chromatin and transcription, a combination of genomic and biophysical assays is required.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide binding sites of a protein of interest, such as PARP1. This protocol allows researchers to determine how this compound treatment affects PARP1 localization on chromatin.

Objective: To identify changes in PARP1 occupancy at gene regulatory regions following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Culture human cell lines (e.g., HEK293, MCF7) to ~80% confluency. Treat cells with a vehicle control (e.g., DMSO) or a specified concentration of this compound for a defined period (e.g., 24 hours).

-

Cross-linking: Add formaldehyde to a final concentration of 1% directly to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[13]

-

Cell Lysis and Chromatin Sonication: Harvest and lyse the cells. Sonicate the chromatin to generate DNA fragments in the range of 200-500 bp.[14]

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to PARP1. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence using a next-generation sequencing platform.

-

Data Analysis: Align reads to a reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of PARP1 enrichment.[10] Compare peak distributions between vehicle- and this compound-treated samples to identify differential binding sites.

Caption: Experimental workflow for PARP1 ChIP-seq analysis.

RNA-sequencing (RNA-seq)

RNA-seq provides a comprehensive, quantitative view of the transcriptome. This protocol is used to determine how inhibition of PARP1 by this compound alters global gene expression.

Objective: To identify differentially expressed genes upon treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Treat cells with vehicle or this compound as described for the ChIP-seq protocol.

-

RNA Extraction: Harvest cells and extract total RNA using a suitable method (e.g., Trizol reagent or column-based kits). Ensure high quality of RNA using a Bioanalyzer.

-

Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA. Fragment the remaining RNA and synthesize cDNA. Ligate sequencing adapters to the cDNA fragments to create the sequencing library.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align reads to a reference genome or transcriptome.[15]

-

Quantify gene expression levels (e.g., as counts per gene).

-

Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes that are significantly up- or down-regulated in this compound-treated cells compared to controls.[15][16]

-

Conduct pathway analysis (e.g., GSEA, IPA) on the differentially expressed genes to identify affected biological processes.[17]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify and quantify the engagement of a drug with its target protein within intact cells. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[18]

Objective: To confirm that this compound binds to and stabilizes PARP1 in a cellular context.

Methodology:

-

Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control for 1 hour.

-

Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]

-

Lysis: Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by high-speed centrifugation.

-

Protein Quantification: Analyze the amount of soluble PARP1 in the supernatant using Western blotting or an AlphaScreen/ELISA-based high-throughput method.[20]

-

Data Analysis: Plot the amount of soluble PARP1 as a function of temperature for each treatment condition. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement. Isothermal dose-response curves can be generated by heating at a fixed temperature (e.g., 49°C) with varying inhibitor concentrations to determine an apparent potency.[20]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound, as a potent inhibitor of PARP1, is expected to exert significant influence over chromatin architecture and transcriptional programs. By preventing PARylation, it likely counteracts PARP1's role in creating a permissive chromatin environment, thereby altering the expression of a wide array of genes involved in processes from DNA repair to cellular metabolism and inflammation. The experimental protocols detailed herein provide a robust framework for researchers to dissect these effects with high resolution. A thorough understanding of how this compound modulates the non-canonical, transcriptional functions of PARP1 is essential for optimizing its therapeutic application and identifying novel biomarkers of response.

References

- 1. PARP1: Liaison of Chromatin Remodeling and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP1-modulated chromatin remodeling is a new target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. Functional Aspects of PARP1 in DNA Repair and Transcription [mdpi.com]

- 7. Transcriptional regulation mechanism of PARP1 and its application in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PARP-1 Regulates Chromatin Structure and Transcription Through a KDM5B-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PARylation During Transcription: Insights into the Fine-Tuning Mechanism and Regulation | MDPI [mdpi.com]

- 10. Genome-Wide Profiling of PARP1 Reveals an Interplay with Gene Regulatory Regions and DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Mono-methylated histones control PARP-1 in chromatin and transcription | eLife [elifesciences.org]

- 14. PARP1 genomics: chromatin immunoprecipitation approach using anti-PARP1 antibody (ChIP and ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Cooperative targeting of PARP-1 domains to regulate metabolic and developmental genes [frontiersin.org]

- 16. Global Transcriptome Analysis Reveals That Poly(ADP-Ribose) Polymerase 1 Regulates Gene Expression through EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transcriptomics reveals in vivo efficacy of PARP inhibitor combinatorial synergy with platinum-based chemotherapy in human non-small cell lung carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. annualreviews.org [annualreviews.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Parp1-IN-11: A Technical Guide to its Impact on Genome Stability and Integrity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Parp1-IN-11, a potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, and its profound impact on genome stability and integrity. While specific experimental data for this compound is limited in publicly available literature, its high potency, with a reported IC50 value of 12 nM, allows for a comprehensive understanding of its expected cellular effects based on the well-established mechanism of action of similar PARP1 inhibitors. This document outlines the core functions of PARP1 in DNA repair, the consequences of its inhibition by potent compounds like this compound, and the experimental methodologies used to assess these effects. The information presented is intended to guide researchers and drug development professionals in their exploration of PARP1 inhibitors as therapeutic agents.

Introduction: The Central Role of PARP1 in Genome Maintenance

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme that acts as a DNA damage sensor and signaling molecule. It plays a pivotal role in the cellular response to DNA single-strand breaks (SSBs), a common form of DNA damage. Upon detection of a break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors, thereby facilitating the repair of the lesion, primarily through the base excision repair (BER) and single-strand break repair (SSBR) pathways.

Beyond its role in SSB repair, PARP1 is also involved in other DNA repair pathways, including the repair of DNA double-strand breaks (DSBs) through both homologous recombination (HR) and non-homologous end joining (NHEJ). Furthermore, PARP1 contributes to the stability of replication forks, and its dysregulation can lead to replication stress and the collapse of these forks, resulting in the formation of more deleterious DSBs. Given its central role in maintaining genome integrity, PARP1 has emerged as a key target for cancer therapy.

This compound: A Potent Inhibitor of PARP1

This compound is a highly potent small molecule inhibitor of PARP1, with a reported half-maximal inhibitory concentration (IC50) of 12 nM. This high affinity for PARP1 suggests that it effectively blocks the catalytic activity of the enzyme at low nanomolar concentrations. The primary mechanism of action of this compound, like other potent PARP inhibitors, is believed to be twofold:

-

Catalytic Inhibition: this compound competes with the endogenous substrate NAD+ for the catalytic domain of PARP1, thereby preventing the synthesis of PAR chains. This abrogation of PARylation disrupts the recruitment of DNA repair proteins to sites of DNA damage.

-

PARP Trapping: Potent PARP inhibitors, including likely this compound, can "trap" PARP1 on the DNA at the site of a lesion. This trapped PARP1-DNA complex is a physical impediment to DNA replication and transcription, leading to the formation of cytotoxic DSBs, particularly in cells with deficiencies in other DNA repair pathways.

Impact of this compound on Genome Stability and Integrity

Based on its potent PARP1 inhibitory activity, this compound is expected to have significant consequences for genome stability and integrity, primarily through the following mechanisms:

Disruption of DNA Repair Pathways

By inhibiting PARP1, this compound is anticipated to disrupt multiple DNA repair pathways:

-

Single-Strand Break Repair (SSBR) and Base Excision Repair (BER): Inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more lethal DSBs when encountered by the replication machinery.

-

Homologous Recombination (HR): While the primary role of PARP1 is in SSBR, its inhibition can indirectly affect HR. The increased burden of DSBs resulting from replication fork collapse in the presence of a PARP inhibitor necessitates efficient HR for repair. In cells with compromised HR (e.g., those with BRCA1/2 mutations), the combination of PARP inhibition and defective HR is synthetically lethal.

-

Non-Homologous End Joining (NHEJ): PARP1 also plays a role in the alternative NHEJ pathway. Its inhibition can therefore modulate the choice of DSB repair pathway.

Induction of DNA Damage Markers

Treatment of cells with a potent PARP1 inhibitor like this compound is expected to lead to a significant increase in markers of DNA damage:

-

γ-H2AX Foci Formation: The phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is an early cellular response to the formation of DSBs. Increased numbers of γ-H2AX foci are a hallmark of PARP inhibitor-induced DNA damage.

-

RAD51 Foci Formation: RAD51 is a key protein in the HR pathway that forms nuclear foci at sites of DSBs. In HR-proficient cells, treatment with a PARP inhibitor leads to an increase in RAD51 foci as the cell attempts to repair the induced DSBs. Conversely, in HR-deficient cells, RAD51 foci formation is impaired.

Cell Cycle Arrest and Apoptosis

The accumulation of DNA damage induced by this compound is expected to trigger cell cycle checkpoints and, ultimately, programmed cell death (apoptosis):

-

Cell Cycle Arrest: The DNA damage response (DDR) pathways will activate cell cycle checkpoints, primarily at the G2/M phase, to allow time for DNA repair. Prolonged and irreparable damage will lead to sustained cell cycle arrest.

-

Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell will undergo apoptosis. This is a key mechanism by which PARP inhibitors eliminate cancer cells, particularly those with underlying DNA repair defects.

Quantitative Data Summary

Table 1: Expected Cellular Activity of this compound

| Parameter | Expected Value/Effect |

| PARP1 Inhibition (IC50) | ~12 nM |

| Induction of γ-H2AX foci | Dose-dependent increase |

| Induction of RAD51 foci (HR-proficient cells) | Dose-dependent increase |

| Cell Viability (HR-deficient cells) | Significant decrease (synthetic lethality) |

| Cell Cycle Arrest | G2/M phase arrest |

| Induction of Apoptosis | Dose-dependent increase |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of PARP1 inhibitors on genome stability.

γ-H2AX Immunofluorescence Staining for DNA Double-Strand Breaks

Objective: To quantify the formation of DNA double-strand breaks in cells treated with this compound.

Materials:

-

Cell culture medium and supplements

-

This compound

-

Glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: Fluorescently-conjugated anti-rabbit/mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and quantify the number of γ-H2AX foci per nucleus using a fluorescence microscope and image analysis software.

RAD51 Foci Formation Assay for Homologous Recombination

Objective: To assess the activation of the homologous recombination pathway in response to this compound-induced DNA damage.

Materials:

-

Same as for γ-H2AX staining, with the primary antibody being anti-RAD51 antibody.

Procedure: The procedure is identical to the γ-H2AX immunofluorescence staining protocol, with the substitution of the anti-RAD51 antibody for the anti-γ-H2AX antibody in step 9.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cell culture medium and supplements

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and treat with various concentrations of this compound for the desired duration.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

Objective: To quantify the induction of apoptosis in cells treated with this compound.

Materials:

-

Cell culture medium and supplements

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and treat with various concentrations of this compound for the desired duration.

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling pathway of PARP1 inhibition by this compound.

Caption: Experimental workflow for γ-H2AX foci analysis.

Caption: Workflows for cell cycle and apoptosis analysis.

Conclusion

This compound, as a potent inhibitor of PARP1, is a valuable tool for investigating the intricacies of DNA repair and genome stability. Its ability to induce synthetic lethality in HR-deficient cancer cells underscores the therapeutic potential of targeting PARP1. This technical guide provides a foundational understanding of the expected impact of this compound on cellular processes related to genome integrity and offers detailed protocols for its experimental validation. Further research specifically characterizing the effects of this compound will be crucial to fully elucidate its therapeutic promise and to guide its potential clinical development.

Unveiling the Non-Canonical Roles of PARP1: A Technical Guide to Using Parp1-IN-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a well-established player in the DNA damage response, a function that has been extensively targeted in cancer therapy. However, a growing body of evidence illuminates a broader, more complex role for PARP1 beyond its canonical function in DNA repair. These "non-canonical" functions, which include the regulation of gene transcription, modulation of mitotic processes, and orchestration of cell death pathways, are opening new avenues for therapeutic intervention. This technical guide explores these non-canonical functions of PARP1 and provides a framework for their investigation using Parp1-IN-11, a potent PARP1 inhibitor.

This compound is a small molecule inhibitor of PARP1 with a reported half-maximal inhibitory concentration (IC50) of 0.082 µM for its enzymatic activity.[1] While it demonstrates potent inhibition of PARP1, it is important to note that it also shows activity against other PARP family members, including complete inhibition of PARP2 and substantial inhibition of PARP3, TNKS1, and TNKS2.[1] This guide will delve into the methodologies for dissecting the impact of this compound on the non-canonical functions of PARP1, providing detailed experimental protocols and frameworks for data analysis.

Non-Canonical Functions of PARP1 and the Impact of Inhibition

Beyond its role as a DNA nick sensor, PARP1 is intricately involved in a multitude of cellular processes. Understanding how this compound modulates these activities is crucial for developing a comprehensive understanding of its biological effects.

Transcriptional Regulation: The NF-κB Connection

PARP1 acts as a transcriptional co-regulator, influencing the expression of a wide array of genes, including those involved in inflammation.[2][3] One of the key pathways modulated by PARP1 is the Nuclear Factor-kappa B (NF-κB) signaling cascade. PARP1 can interact with NF-κB subunits and facilitate their recruitment to target gene promoters, thereby promoting the expression of pro-inflammatory cytokines and other inflammatory mediators.[1][4]

Inhibition of PARP1 with compounds like this compound is expected to attenuate NF-κB-dependent gene expression.[1] This can be investigated by measuring the mRNA and protein levels of NF-κB target genes such as IL-6, TNF-α, and ICAM-1 in response to an inflammatory stimulus (e.g., lipopolysaccharide [LPS]) with and without this compound treatment.

Mitosis and Cell Cycle Control

PARP1 plays a multifaceted role in ensuring genomic stability during cell division. It is involved in the structural machinery of mitosis, localizing to and PARylating proteins at centromeres and centrosomes.[5] Inhibition of PARP1 can lead to mitotic defects, including centrosome amplification, multipolar spindles, and chromosome misalignment, ultimately resulting in mitotic catastrophe and cell death, particularly in cancer cells with underlying DNA repair deficiencies.[6][7]

The effect of this compound on cell cycle progression can be assessed by flow cytometry analysis of DNA content. A dose-dependent increase in the G2/M population or the emergence of a sub-G1 peak would be indicative of cell cycle arrest and apoptosis, respectively.

Cell Death Pathways: Apoptosis and Necrosis

PARP1 is a key player in determining the mode of cell death. Hyperactivation of PARP1 in response to severe DNA damage can lead to a form of programmed necrosis called parthanatos, characterized by the depletion of cellular NAD+ and ATP.[8] Conversely, during apoptosis, PARP1 is cleaved by caspases, leading to its inactivation and the generation of characteristic 89 kDa and 24 kDa fragments.[9][10] This cleavage is considered a hallmark of apoptosis.[11]

The ability of this compound to induce apoptosis can be quantified by monitoring the cleavage of PARP1 via Western blotting and by using assays such as Annexin V/Propidium Iodide staining followed by flow cytometry.

Quantitative Data with this compound

While specific quantitative data for the effects of this compound on non-canonical PARP1 functions is not extensively available in the public domain, the following table provides a template for organizing such data as it is generated through the experimental protocols outlined in this guide.

| Non-Canonical Function | Cell Line | Assay | This compound Concentration | Observed Effect (Example) | IC50 / EC50 (µM) |

| NF-κB Signaling | RAW 264.7 | qPCR (IL-6 mRNA) | 0.1, 1, 10 µM | Dose-dependent decrease in LPS-induced IL-6 expression. | To be determined |

| Mitosis | HeLa | Flow Cytometry | 0.1, 1, 10 µM | Increase in G2/M population. | To be determined |

| Apoptosis | Jurkat | Annexin V Assay | 0.1, 1, 10 µM | Dose-dependent increase in apoptotic cells. | To be determined |

| Cell Viability | MCF-7 | MTT Assay | 0.01 - 100 µM | Dose-dependent decrease in cell viability. | To be determined |

| Cell Viability | MDA-MB-231 | MTT Assay | 0.01 - 100 µM | Dose-dependent decrease in cell viability. | To be determined |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the non-canonical functions of PARP1 using this compound.

Chromatin Immunoprecipitation (ChIP) for NF-κB Target Genes

This protocol allows for the investigation of this compound's effect on the recruitment of PARP1 and NF-κB to the promoters of target genes.

Materials:

-

Cell culture reagents

-

This compound (solubilized in a suitable solvent, e.g., DMSO)

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication equipment

-

Antibodies: anti-PARP1, anti-p65 (NF-κB), and IgG control

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR primers for target gene promoters (e.g., IL-6, TNF-α) and a negative control region

-

qPCR master mix and instrument

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat with the desired concentrations of this compound or vehicle control for the appropriate time. Induce NF-κB activation with a stimulus like LPS for the final period of the incubation.

-

Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Sonication: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with the specific antibodies (anti-PARP1, anti-p65) or an IgG control.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

qPCR Analysis: Perform qPCR using primers specific to the promoter regions of NF-κB target genes. Quantify the amount of immunoprecipitated DNA relative to the input DNA.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cell culture reagents

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound or vehicle control for a defined period (e.g., 24, 48 hours).

-

Harvesting: Harvest both adherent and floating cells to include apoptotic populations.

-

Fixation: Wash the cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Western Blot for PARP1 Cleavage

This method provides a qualitative and semi-quantitative assessment of apoptosis by detecting the cleavage of PARP1.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PARP1 (recognizing both full-length and cleaved fragments) and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or a positive control for apoptosis (e.g., staurosporine). Harvest and lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary anti-PARP1 antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: The appearance of an 89 kDa band, corresponding to the large fragment of cleaved PARP1, is indicative of apoptosis. The intensity of this band can be quantified relative to the loading control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PARP1's non-canonical functions can aid in understanding and experimental design.

PARP1's Role in NF-κB Signaling

Caption: PARP1 as a co-activator in the NF-κB signaling pathway.

Experimental Workflow for ChIP-qPCR

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Epigenetic Histone Activation/Repression Marks in Sequences of Genes by Chromatin Immunoprecipitation-Quantitative Polymerase Chain Reaction (ChIP-qPCR) | Springer Nature Experiments [experiments.springernature.com]

- 3. Frontiers | The Critical Role of PARPs in Regulating Innate Immune Responses [frontiersin.org]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PARP1 rs1805407 Increases Sensitivity to PARP1 Inhibitors in Cancer Cells Suggesting an Improved Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PARP1 genomics: chromatin immunoprecipitation approach using anti-PARP1 antibody (ChIP and ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cell-Based Assays for Testing Parp1-IN-11 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs).[1][2][3][4] PARP inhibitors, such as Parp1-IN-11, exploit the concept of synthetic lethality. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs.[5] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death.[5][6] A crucial aspect of the mechanism of action for many PARP inhibitors is their ability to "trap" the PARP1 enzyme on the DNA at the site of damage, which is even more cytotoxic than the simple inhibition of its enzymatic activity.[1][6][7]

These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the efficacy of this compound. The assays are designed to assess the inhibitor's impact on cell viability, its direct engagement with the PARP1 target, and its downstream effects on DNA damage and cell cycle progression.

I. PARP1 Signaling and Inhibition Pathway

The following diagram illustrates the role of PARP1 in DNA single-strand break repair and the mechanism of action of PARP inhibitors.

Caption: PARP1 signaling in DNA repair and its inhibition by this compound.

II. Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic effects of this compound and for calculating its half-maximal inhibitory concentration (IC50).

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This assay quantifies ATP, an indicator of metabolically active cells. The mono-oxygenase luciferase catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., BRCA-mutant and BRCA-wild-type)

-

Complete cell culture medium

-

This compound

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of this compound. Add the desired concentrations of the compound to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72-120 hours. The longer incubation period is often recommended for PARP inhibitors to observe their full effect.[8]

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

-

Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

Data Presentation: this compound IC50 Values

| Cell Line | BRCA Status | This compound IC50 (µM) |

| MDA-MB-436 | BRCA1 mutant | [Insert experimental value] |

| HCC1937 | BRCA1 mutant | [Insert experimental value] |

| MDA-MB-231 | BRCA wild-type | [Insert experimental value] |

| JIMT1 | BRCA wild-type | [Insert experimental value] |

Note: The table above provides a template for presenting IC50 data. Actual values for this compound would need to be experimentally determined. Published data for other PARP inhibitors like Talazoparib and Niraparib show IC50 values in the low micromolar to nanomolar range in sensitive cell lines.[5][9]

III. Target Engagement and Mechanistic Assays

These assays confirm that this compound is engaging with its intended target (PARP1) and inducing the expected downstream molecular events.

Protocol 2: Cellular PARylation Assay (ELISA-based)

Principle: This assay measures the level of poly(ADP-ribose) (PAR) in cell lysates, providing a direct readout of PARP1 enzymatic activity.[10][11][12] An effective PARP inhibitor will reduce the levels of PAR.

Materials:

-

Treated cell lysates

-

Universal PARylation Assay Kit (e.g., LysA™ from BPS Bioscience)[10][13]

-

Chemiluminescent microplate reader

Procedure:

-

Cell Treatment: Culture cells and treat with various concentrations of this compound for a specified period (e.g., 1-4 hours). It can be beneficial to induce DNA damage with an agent like H2O2 to stimulate PARP activity.

-

Cell Lysis: Prepare cell lysates according to the kit manufacturer's protocol, ensuring the inclusion of protease and PARG inhibitors.[13]

-

ELISA Assay:

-

Add cell lysates to the anti-PAR antibody-coated 96-well plate.

-

Incubate to allow the capture of PARylated proteins.

-